molecular formula C14H8F6O3S3 B8146960 5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate

5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate

Cat. No.: B8146960
M. Wt: 434.4 g/mol
InChI Key: NBRWDTIWUGMKSC-UHFFFAOYSA-M
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Description

5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate is a compound that features a trifluoromethyl group attached to a thianthrenium ion, paired with a trifluoromethanesulfonate anion.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like peroxides, and reducing agents such as hydrides. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate is unique due to its combination of a thianthrenium ion with a trifluoromethyl group, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other trifluoromethylated compounds may not be as effective .

Properties

IUPAC Name

trifluoromethanesulfonate;5-(trifluoromethyl)thianthren-5-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3S2.CHF3O3S/c14-13(15,16)18-11-7-3-1-5-9(11)17-10-6-2-4-8-12(10)18;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRWDTIWUGMKSC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)SC3=CC=CC=C3[S+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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